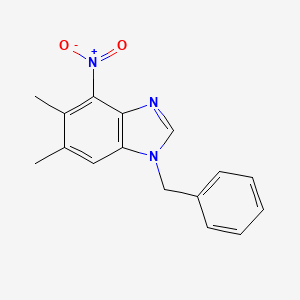

1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole is a derivative of benzimidazole . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .

Synthesis Analysis

Benzimidazole is produced by condensation of o-phenylenediamine with formic acid . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular structure of 1-Benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole is represented by the linear formula C16H16N2 . It contains a benzimidazole core, which is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The linear formula of 1-Benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole is C16H16N2 .Aplicaciones Científicas De Investigación

- Imidazole derivatives, including benzimidazoles, have been investigated for their antibacterial potential. Researchers have reported that certain benzimidazole derivatives exhibit activity against bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli . Further studies could explore the specific antibacterial mechanisms of this compound.

- Benzimidazole derivatives have also demonstrated antifungal activity. Against pathogens like Candida albicans and Aspergillus niger, these compounds may offer therapeutic benefits . Investigating the mode of action and potential clinical applications could be valuable.

- Researchers have developed various synthetic routes to access benzimidazole derivatives. For instance, Özil et al. synthesized 2-(aryl)-6-morpholin-4-yl (or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives from 5-morpholin-4-yl (or 4-methylpiperazin-1-yl)-2-nitroaniline and aldehydes. Microwave-assisted synthesis yielded better yields than conventional methods .

- Imidazole-containing compounds serve as essential synthons in drug development. Commercially available drugs often feature a 1,3-diazole ring, such as clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (bactericidal). These compounds target various diseases, including rheumatoid arthritis, Hodgkin’s disease, and protozoal infections .

- While specific data on this compound’s antioxidant and anti-inflammatory effects are scarce, exploring its potential in these areas could be worthwhile. Imidazole derivatives often exhibit such properties .

Antibacterial Activity

Antifungal Properties

Synthetic Routes and Derivatives

Drug Development

Antioxidant and Anti-Inflammatory Activities

Direcciones Futuras

Benzimidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities and are used in the development of various commercially available drugs . Therefore, the future directions of 1-Benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole could be in the development of new drugs to treat various diseases.

Propiedades

IUPAC Name |

1-benzyl-5,6-dimethyl-4-nitrobenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-11-8-14-15(16(12(11)2)19(20)21)17-10-18(14)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZNJMOOTMTNFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2386998.png)

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387000.png)

![2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2387008.png)

![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2387009.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2387014.png)

![N-(2,5-dimethoxybenzyl)-3-[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2387019.png)